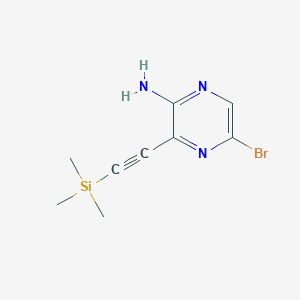

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Beschreibung

Chemical Structure and Synthesis 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (CAS: 875781-41-2) is a brominated pyrazine derivative with a trimethylsilyl-protected ethynyl group at the 3-position and an amine group at the 2-position. Its synthesis involves a palladium-catalyzed Sonogashira coupling reaction between 3,5-dibromopyrazin-2-amine and trimethylsilyl acetylene in the presence of PdCl₂(PPh₃)₂, CuI, and triethylamine (TEA) in tetrahydrofuran (THF), achieving a high yield of 93% . The compound is a key intermediate in medicinal chemistry, particularly in synthesizing pyrrolo[2,3-b]pyrazine derivatives for kinase inhibitors, such as upadacitinib (ABT-494), a Janus kinase (JAK) inhibitor for autoimmune diseases .

Eigenschaften

IUPAC Name |

5-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3Si/c1-14(2,3)5-4-7-9(11)12-6-8(10)13-7/h6H,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJGZEFWBXJKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693833 | |

| Record name | 5-Bromo-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875781-41-2 | |

| Record name | 5-Bromo-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Detailed Synthetic Route

| Step | Reaction Type | Reagents & Conditions | Product & Yield | Notes |

|---|---|---|---|---|

| 1 | Bromination of Pyrazin-2-amine | Starting from 3-aminopyrazine, bromination using N-bromosuccinimide (NBS) or elemental bromine in suitable solvent (e.g., acetonitrile) | 5-Bromo-pyrazin-2-amine | Selective bromination at 5-position; reaction monitored by TLC and NMR |

| 2 | Sonogashira Coupling | Coupling 5-bromo-pyrazin-2-amine with trimethylsilylacetylene using Pd(PPh3)2Cl2 catalyst, CuI co-catalyst, and base such as triethylamine or diisopropylamine in THF or DMF solvent under inert atmosphere | 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | High regioselectivity; yields typically 70–85%; reaction monitored by LC-MS and NMR |

| 3 | Purification | Column chromatography or recrystallization to isolate pure compound | Pure this compound | Purity confirmed by 1H NMR, 13C NMR, and HRMS |

Reaction Conditions and Optimization

- Solvent: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or N-methylpyrrolidone (NMP) are commonly used solvents due to their ability to dissolve both organic substrates and metal catalysts.

- Catalysts: Palladium catalysts such as Pd(PPh3)2Cl2 are preferred for Sonogashira coupling, often with copper(I) iodide as a co-catalyst to facilitate the reaction.

- Bases: Triethylamine or potassium tert-butoxide (t-BuOK) serve as bases to deprotonate the terminal alkyne and promote coupling.

- Temperature: Reactions are typically conducted at room temperature to 80 °C depending on substrate reactivity.

- Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to prevent oxidation of sensitive intermediates.

Representative Experimental Procedure

A typical Sonogashira coupling procedure reported involves:

- Dissolving 5-bromo-pyrazin-2-amine (1 equiv) in anhydrous THF.

- Adding Pd(PPh3)2Cl2 (2–5 mol%) and CuI (5 mol%) under nitrogen.

- Adding triethylamine (2 equiv) as base.

- Adding trimethylsilylacetylene (1.2 equiv).

- Stirring at room temperature or refluxing for 12–24 hours.

- Monitoring reaction progress by TLC and LC-MS.

- Workup by aqueous extraction and purification by column chromatography.

3 Research Findings and Analytical Data

Characterization Data

| Analytical Technique | Observed Data | Interpretation |

|---|---|---|

| 1H NMR (500 MHz, CDCl3) | Aromatic protons at δ ~7.5–8.0 ppm; singlet for NH2 at ~5.2 ppm; TMS methyl protons at ~0.2 ppm | Confirms pyrazine ring substitution and TMS group presence |

| 13C NMR (126 MHz, CDCl3) | Signals at δ ~153, 145, 132, 123 ppm for pyrazine carbons; ~0.0 ppm for TMS methyl carbons | Consistent with expected structure |

| LC-MS (ESI) | Molecular ion peak (M+H)+ at m/z 271.0 (calculated 270.20 g/mol) | Confirms molecular weight |

| HRMS (ESI) | Accurate mass matching calculated formula C9H12BrN3Si | Confirms molecular formula |

Yield and Purity

- Typical isolated yields range from 70% to 85% for the Sonogashira coupling step.

- Purity assessed by HPLC is generally above 95% after purification.

- The bromination step yield depends on reaction conditions but is typically above 80%.

4 Comparative Analysis with Similar Compounds

| Compound Name | Key Structural Difference | Impact on Synthesis and Reactivity |

|---|---|---|

| 2-(Trimethylsilyl)ethynylpyridine | Pyridine ring instead of pyrazine | Different electronic properties, affects coupling rates |

| 5-Iodo-3-(trimethylsilyl)ethynylpyrazine | Iodine instead of bromine | Higher reactivity in coupling but more expensive reagents |

| 5-Chloro-3-(trimethylsilyl)ethynylpyrazine | Chlorine substituent | Lower reactivity, requires harsher conditions |

This compound balances reactivity and stability, making it a preferred intermediate for further functionalization.

5 Summary

The preparation of this compound is well-established through a sequence involving selective bromination of pyrazin-2-amine derivatives followed by Sonogashira cross-coupling with trimethylsilylacetylene. Optimized reaction conditions employing palladium catalysts, copper co-catalysts, and appropriate bases in inert atmospheres yield the target compound in good to excellent yields. Analytical data such as NMR and mass spectrometry confirm the structure and purity. This compound's unique substitution pattern enables its use as a versatile intermediate in synthetic and medicinal chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine undergoes a variety of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitutions, especially at the bromo position.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, affecting the ethynyl and amine groups.

Common Reagents and Conditions

Common reagents used with this compound include organolithium reagents, halogens, and various catalysts that facilitate the reactions under mild to moderate conditions. Solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) are often employed.

Major Products

Depending on the reaction conditions, the major products can vary. For instance, substitution reactions might yield different halo derivatives, while oxidation and reduction reactions can modify the ethynyl group, leading to different functionalized products.

Wissenschaftliche Forschungsanwendungen

Preliminary studies indicate that 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine exhibits significant biological activities. Notably, it interacts with proteins involved in drug metabolism, particularly inhibiting cytochrome P450 1A2. This interaction suggests potential implications for drug-drug interactions and metabolic pathways .

Table 1: Biological Activity Overview

| Biological Target | Interaction Type | Potential Implications |

|---|---|---|

| Cytochrome P450 1A2 | Inhibition | Drug-drug interactions |

Case Studies

Research indicates that compounds similar to this compound have been explored for their anti-cancer properties. For example, derivatives of pyrazine have shown promise in targeting cancer cell pathways, leading to apoptosis in specific cancer types . Further studies are needed to evaluate the efficacy of this compound in clinical settings.

Material Science

The unique structural features of this compound make it suitable for applications in organic optoelectronic materials. Pyrazine derivatives are known for their electronic properties, which can be harnessed in the development of organic semiconductors and photovoltaic devices .

Table 2: Material Science Applications

| Application Area | Description |

|---|---|

| Organic Semiconductors | Potential use in electronic devices |

| Photovoltaic Devices | Exploration as a light-harvesting material |

Wirkmechanismus

The mechanism of action of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine primarily involves its interaction with molecular targets such as enzymes and receptors. The bromine and ethynyl groups play crucial roles in binding to these targets, while the amine group can participate in hydrogen bonding and other interactions that stabilize the complex.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis Table

Key Findings and Research Insights

Reactivity : The trimethylsilyl ethynyl group in the main compound enhances stability and facilitates cross-coupling reactions (e.g., Suzuki, Heck), making it superior to alkoxy or halogenated analogues in medicinal chemistry .

Electron Effects : Trifluoroethoxy and trifluoromethyl groups increase electron-withdrawing properties, improving metabolic stability in drug candidates .

Ring System Impact : Pyridine-based derivatives exhibit distinct electronic properties compared to pyrazine, influencing their applications in materials science versus pharmaceuticals .

Yield Efficiency : Microwave-assisted synthesis (e.g., in ) improves yields and reduces reaction times for hydrogenated intermediates .

Biologische Aktivität

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 270.20 g/mol. The compound features a bromine atom, a trimethylsilyl group, and an ethynyl moiety attached to a pyrazine ring, which contributes to its unique chemical properties. It is soluble in organic solvents, which is advantageous for various applications in medicinal chemistry and material science.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities primarily due to its interactions with various biological targets. Notably, it has shown inhibition of cytochrome P450 1A2, suggesting potential roles in drug metabolism and implications for drug-drug interactions.

Potential Applications

The exact mechanism of action for this compound remains unclear due to limited research. However, its structural components suggest it may engage in halogen bonding and π-π interactions with biological molecules, which could facilitate its biological activity .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Sonogashira Coupling : This reaction can be used to introduce the trimethylsilyl-acetylene moiety.

- Bromination : The introduction of the bromine atom at the appropriate position on the pyrazine ring is crucial for the compound's biological activity .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have demonstrated significant biological activities:

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine?

The compound is typically synthesized via Sonogashira coupling or alkynylation reactions . A key method involves reacting 3,5-dibromopyrazin-2-amine with trimethylsilyl acetylene in the presence of PdCl₂(dppf), CuI, and triethylamine (NEt₃) in tetrahydrofuran (THF). This yields the target compound with 93% purity after silica gel chromatography . Alternative routes use NaH in DMF for deprotonation, followed by sulfonylation with p-toluenesulfonyl chloride, achieving moderate yields (~39%) .

Q. How is the compound characterized analytically?

- LC/MS : Retention time (Rt) = 2.51 min; molecular ion peaks at m/z 270 and 272 (M+H⁺, Br isotope pattern) .

- Purification : Silica gel column chromatography with solvent gradients (e.g., petroleum ether/ethyl acetate, 10:1 v/v) .

- ¹H/¹³C NMR : Key signals include the trimethylsilyl (TMS) group (δ ~0.25 ppm) and ethynyl protons (absent due to TMS protection). Pyrazine ring protons appear as distinct singlets .

Q. What solvents and storage conditions are recommended?

- Solubility : DMF or THF for reactions; ethyl acetate for extraction .

- Storage : Stable at room temperature (RT) under inert atmosphere; avoid moisture to prevent desilylation .

Advanced Research Questions

Q. How do reaction conditions impact yield in Sonogashira coupling?

Optimizing catalysts and solvents is critical:

- Catalyst system : PdCl₂(dppf)/CuI in THF enables efficient coupling, while NaH in DMF may lead to side reactions (e.g., over-sulfonylation) .

- Temperature : Reactions at 0°C minimize byproducts compared to ambient conditions .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 1 h vs. 16 h) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield | Key Advantage |

|---|---|---|---|

| Sonogashira | PdCl₂(dppf)/CuI, THF | 93% | High purity, minimal byproducts |

| NaH/TSCl | DMF, 0°C → RT | 39% | Scalability for intermediates |

Q. What are the common byproducts, and how are they addressed?

- Desilylation : Occurs in protic solvents (e.g., water), forming unprotected ethynyl derivatives. Mitigated by using anhydrous conditions .

- Over-sulfonylation : Observed in NaH/TSCl reactions; controlled by stoichiometry (1:1 molar ratio of substrate to TSCl) .

- Purification challenges : Byproducts are removed via sequential washes (brine, Na₂SO₄ drying) and column chromatography .

Q. How is the compound utilized in pharmaceutical intermediate synthesis?

It serves as a precursor for thienopyrazine derivatives , critical in kinase inhibitors (e.g., Upadacitinib). For example:

Q. What mechanistic insights explain regioselectivity in derivatization?

The bromine atom at position 5 directs electrophilic substitution to position 3. For example:

- Alkynylation : Trimethylsilyl acetylene selectively reacts at position 3 due to steric and electronic effects .

- Sulfonylation : p-Toluenesulfonyl chloride targets the amine group, forming stable sulfonamides .

Troubleshooting & Experimental Design

Q. How to address low yields in NaH/TSCl reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.